molecular formula C8H8BrNO3 B14077069 2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid CAS No. 1227600-34-1

2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid

Cat. No.: B14077069
CAS No.: 1227600-34-1
M. Wt: 246.06 g/mol
InChI Key: ANYLBSIANUBSEO-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid is an organic compound with the molecular formula C8H8BrNO3 It is a derivative of pyridine, featuring a bromine atom at the 5-position and a methoxy group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid typically involves the bromination of 2-methoxypyridine followed by carboxylation. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position. The subsequent carboxylation can be achieved using carbon dioxide in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to control the reaction parameters precisely. The purification process often involves recrystallization or chromatography techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.

Scientific Research Applications

2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways, depending on its application, such as inhibiting specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

  • 2-(5-Bromo-2-chloropyridin-4-yl)acetic acid
  • 2-(5-Bromo-2-fluoropyridin-4-yl)acetic acid
  • 2-(5-Bromo-2-methylpyridin-4-yl)acetic acid

Uniqueness

2-(5-Bromo-2-methoxypyridin-4-yl)acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

1227600-34-1

Molecular Formula

C8H8BrNO3

Molecular Weight

246.06 g/mol

IUPAC Name

2-(5-bromo-2-methoxypyridin-4-yl)acetic acid

InChI

InChI=1S/C8H8BrNO3/c1-13-7-2-5(3-8(11)12)6(9)4-10-7/h2,4H,3H2,1H3,(H,11,12)

InChI Key

ANYLBSIANUBSEO-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C(=C1)CC(=O)O)Br

Origin of Product

United States

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